molecular formula C20H36O B12568430 2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL CAS No. 596813-46-6

2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL

Cat. No.: B12568430
CAS No.: 596813-46-6
M. Wt: 292.5 g/mol
InChI Key: BTAKJQGNEVINJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL is a linear diterpene alcohol with significant biological and chemical properties. This compound is known for its role as a biochemical precursor in the synthesis of various important natural products, including terpenes, carotenoids, steroids, cholesterol, and taxol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL typically involves the use of geranylgeranyl pyrophosphate as a starting material. The process includes a series of condensation reactions, followed by reduction and deprotection steps to yield the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10,14-Tetramethylhexadeca-5,9,13-trien-1-OL involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of important biomolecules, influencing various metabolic processes. The compound’s effects are mediated through its conversion to active metabolites that participate in cell signaling and regulatory pathways .

Properties

CAS No.

596813-46-6

Molecular Formula

C20H36O

Molecular Weight

292.5 g/mol

IUPAC Name

2,6,10,14-tetramethylhexadeca-5,9,13-trien-1-ol

InChI

InChI=1S/C20H36O/c1-6-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21/h10,12,14,20-21H,6-9,11,13,15-16H2,1-5H3

InChI Key

BTAKJQGNEVINJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC(=CCCC(=CCCC(C)CO)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.